molecular formula C8H12O3 B14520481 1,1-Dimethoxyhex-5-YN-2-one CAS No. 62752-83-4

1,1-Dimethoxyhex-5-YN-2-one

Cat. No.: B14520481
CAS No.: 62752-83-4
M. Wt: 156.18 g/mol
InChI Key: SNPMQDXHHQXEBJ-UHFFFAOYSA-N
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Description

1,1-Dimethoxyhex-5-YN-2-one is an organic compound with the molecular formula C8H12O3 It is characterized by the presence of a triple bond (alkyne) and two methoxy groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Dimethoxyhex-5-YN-2-one can be synthesized through several methods. One common approach involves the reaction of hex-5-yn-2-one with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the dimethoxy derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethoxyhex-5-YN-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often used.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethoxyhex-5-YN-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxyhex-5-YN-2-one involves its interaction with various molecular targets and pathways. The presence of the triple bond and methoxy groups allows it to participate in a range of chemical reactions, influencing its reactivity and biological activity. The compound can act as a substrate for enzymes, undergo metabolic transformations, and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethoxyhex-5-ene-2-one: Similar structure but with a double bond instead of a triple bond.

    1,1-Dimethoxyhexane-2-one: Similar structure but with a single bond instead of a triple bond.

    1,1-Dimethoxyhex-5-YN-3-one: Similar structure but with the methoxy groups attached to a different carbon atom.

Uniqueness

1,1-Dimethoxyhex-5-YN-2-one is unique due to the presence of both a triple bond and two methoxy groups on the same carbon atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

62752-83-4

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1,1-dimethoxyhex-5-yn-2-one

InChI

InChI=1S/C8H12O3/c1-4-5-6-7(9)8(10-2)11-3/h1,8H,5-6H2,2-3H3

InChI Key

SNPMQDXHHQXEBJ-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CCC#C)OC

Origin of Product

United States

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